molecular formula C7H13N3S B13514215 2-amino-N,N-dimethyl-5-Thiazoleethanamine

2-amino-N,N-dimethyl-5-Thiazoleethanamine

Cat. No.: B13514215
M. Wt: 171.27 g/mol
InChI Key: SNJSEBXVQAYSBI-UHFFFAOYSA-N
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Description

5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine is a heterocyclic compound containing a thiazole ring substituted with a dimethylaminoethyl group at the 5-position and an amino group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of 5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, increased yield, and reduced reaction time. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C7H13N3S/c1-10(2)4-3-6-5-9-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,9)

InChI Key

SNJSEBXVQAYSBI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CN=C(S1)N

Origin of Product

United States

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